{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol
CAS No.: 1217863-72-3
Cat. No.: VC3063199
Molecular Formula: C21H22OSi
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217863-72-3 |
|---|---|
| Molecular Formula | C21H22OSi |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | [2-[dimethyl-(4-phenylphenyl)silyl]phenyl]methanol |
| Standard InChI | InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3 |
| Standard InChI Key | BAQIQWQRZODINS-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO |
| Canonical SMILES | C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO |
Introduction
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is an organosilicon compound with a unique structural arrangement, featuring a dimethylsilyl group attached to a biphenyl system, which is further connected to a phenylmethanol moiety. This compound is primarily utilized in research and development contexts due to its specialized properties and potential applications in various fields, including chemistry, biology, and medicine.
Synonyms
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[2-(Biphenyl-4-yl-dimethyl-silanyl)-phenyl]-methanol
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[2-({[1,1'-biphenyl]-4-yl}dimethylsilyl)phenyl]methanol
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2-[(4-Biphenylyl)dimethylsilyl]benzyl alcohol
Synthesis and Preparation
The synthesis of {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol typically involves the reaction of a dimethylchlorosilane with a biphenyl derivative under controlled conditions. The reaction is facilitated by a base, such as triethylamine, to form the silyl ether linkage. Purification processes, including column chromatography, are used to isolate the desired product.
Reaction Conditions
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Reagents: Dimethylchlorosilane, biphenyl derivative, triethylamine.
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Solvent: Typically an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Purification Method: Silica-gel column chromatography.
Chemical Reactions and Transformations
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: Forms silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Produces silyl ethers with reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: Involves replacing the silyl group with other functional groups using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents, room temperature to reflux |
| Reduction | Lithium aluminum hydride, sodium borohydride | Ethereal solvents, low temperature |
| Substitution | Halogenating agents, organometallic compounds | Organic solvents, variable temperatures |
Biological Activity and Applications
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol exhibits potential biological activities, including antioxidant properties and interactions with biological molecules.
Antitumor Activity
Some derivatives have been investigated for their capacity to inhibit tumor cell proliferation through mechanisms involving apoptosis induction.
Applications
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Chemistry: Used as a precursor in synthesizing complex organosilicon compounds.
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Biology: Explored for interactions with biological molecules.
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Medicine: Potential use in drug delivery systems and pharmaceutical formulations.
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Industry: Utilized in developing advanced materials like polymers and coatings.
Comparison with Similar Compounds
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is distinct due to its biphenyl system, which imparts unique electronic and steric properties compared to analogs like {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol and {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol.
Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol | C21H22OSi | 318.484 g/mol | Biphenyl system |
| {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol | C18H22OSi | 294.44 g/mol | Methyl substituent |
| {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol | C17H19ClOSi | 308.85 g/mol | Chlorine substituent |
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